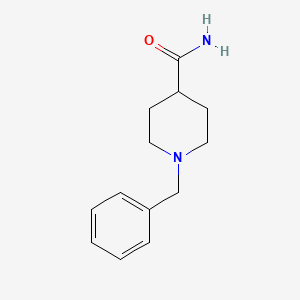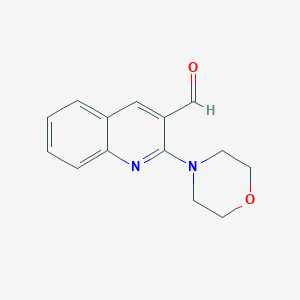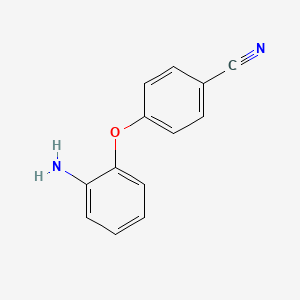
5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
Synthesis Analysis
Triazole compounds, including derivatives like 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol, are synthesized through various methods, often involving cyclization reactions and the use of hydrazine or azide precursors. The synthesis of similar triazole derivatives has been explored, showing the utility of cyclization and substitution reactions in creating triazole compounds with specific functional groups (Singh & Kandel, 2013).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including the cyclopropyl and methyl-substituted variants, features a triazole ring that can exhibit significant delocalization of π-electron density. This characteristic impacts their chemical reactivity and interaction with other molecules. For example, Boechat et al. (2010) examined the crystal and molecular structures of two triazole derivatives, highlighting the importance of π-electron delocalization and hydrogen bonding in determining their structural features (Boechat et al., 2010).
Chemical Reactions and Properties
Triazole derivatives participate in a variety of chemical reactions, including nucleophilic substitutions and additions, owing to the presence of reactive nitrogen atoms in the triazole ring. These reactions enable further functionalization of the triazole core, leading to a wide range of derivatives with diverse chemical properties. The chemical reactivity is often influenced by the substituents on the triazole ring, as demonstrated in studies on the synthesis and reactivity of triazole compounds (Fedotov & Hotsulia, 2021).
Physical Properties Analysis
The physical properties of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol and related compounds, such as melting points, solubility, and crystalline structure, are critical for their application and handling. These properties can vary widely depending on the specific substituents and the overall molecular structure of the triazole derivatives. Detailed studies on physical properties help in understanding the material characteristics and potential applications of these compounds (Gökce et al., 2016).
Chemical Properties Analysis
The chemical properties of triazole derivatives, such as acidity, basicity, and reactivity towards different chemical reagents, are influenced by the nitrogen atoms in the triazole ring and the nature of the substituents. These properties are essential for predicting the behavior of these compounds in chemical reactions and in biological systems. The study of these chemical properties is crucial for the development of new triazole-based compounds with desired activities and functionalities (Chauhan, Quraishi, Carrière, Seyeux, Marcus, & Singh, 2019).
Scientific Research Applications
1. Corrosion Inhibition
4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol, a similar compound, has been investigated for its corrosion inhibition properties for copper in saline environments. It displayed over 94% inhibition efficiency, suggesting potential applications in preventing copper corrosion (Chauhan et al., 2019).
2. Anti-tumor Activity
Derivatives of 1,2,4-triazole-3-thiol, closely related to 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol, have been synthesized with various pharmacophores and tested for anti-tumor activity. Their influence on DNA methylation levels in tumor DNA indicates potential in cancer research (Hovsepyan et al., 2018).
3. Antimicrobial Properties
Research on 1,2,4-triazole derivatives, including structures like 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol, demonstrates a broad spectrum of pharmacological activities, including antimicrobial properties. This makes them promising candidates for the development of new antimicrobial agents (Karpun & Polishchuk, 2021).
4. Insecticidal Activity
Tetrazole-linked triazole derivatives, similar in structure to the compound of interest, have been evaluated for their insecticidal properties. Certain compounds in this category showed significant activity against Plodia interpunctella, indicating potential for pest control applications (Maddila, Pagadala, & Jonnalagadda, 2015).
5. Potential in Synthesizing Biologically Active Compounds
Triazole derivatives, including compounds structurally similar to 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol, are recognized for their efficacy and low toxicity, making them promising for creating new biologically active compounds (Kravchenko, Panasenko, & Knysh, 2018).
Mechanism of Action
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s ionization state and therefore its ability to interact with its target. Temperature and humidity could also affect the compound’s stability .
Safety and Hazards
Future Directions
The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents. Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity. This review is useful for further investigations on this scaffold to harness its optimum antibacterial potential .
properties
IUPAC Name |
3-cyclopropyl-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-9-5(4-2-3-4)7-8-6(9)10/h4H,2-3H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFFNHYCAAALIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357647 | |
| Record name | 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
588687-37-0 | |
| Record name | 5-Cyclopropyl-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588687-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-[(Dimethylamino)methyl]-2-furoic acid](/img/structure/B1270500.png)





![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)


